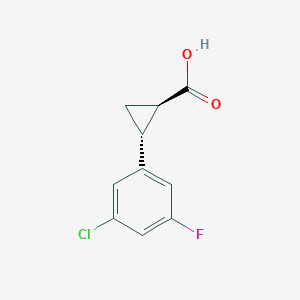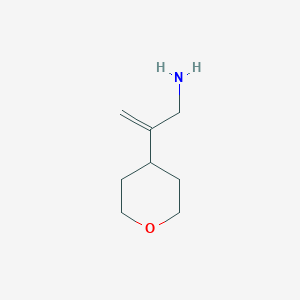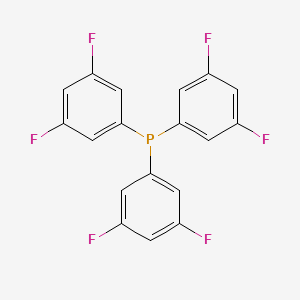![molecular formula C14H11ClFNO6S B15279607 Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]- CAS No. 31185-43-0](/img/structure/B15279607.png)
Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11ClFNO6S. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various chemical and biological applications .
Métodos De Preparación
The synthesis of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal oxygen sites.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound’s ability to form stable covalent bonds with biological molecules makes it useful in enzyme inhibition studies.
Medicine: It is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is particularly useful in enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparación Con Compuestos Similares
Similar compounds include other sulfonyl fluorides such as 4-(2-aminoethyl)benzenesulfonyl fluoride and phenylmethanesulfonyl fluoride. Compared to these, 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride offers unique reactivity due to the presence of the nitro and chloro substituents, which can influence its electronic properties and reactivity .
Propiedades
Número CAS |
31185-43-0 |
|---|---|
Fórmula molecular |
C14H11ClFNO6S |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
4-[2-(2-chloro-5-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO6S/c15-13-6-1-10(17(18)19)9-14(13)23-8-7-22-11-2-4-12(5-3-11)24(16,20)21/h1-6,9H,7-8H2 |
Clave InChI |
DUSXLDPLAQTQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


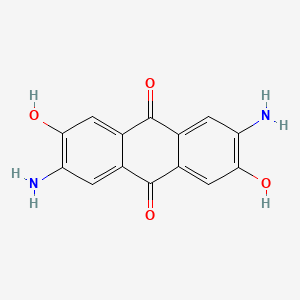
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
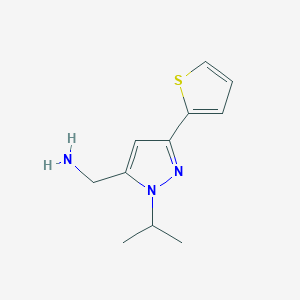



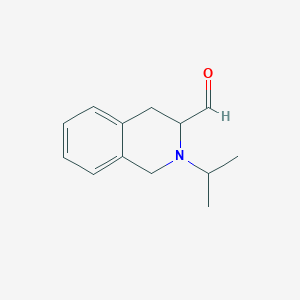
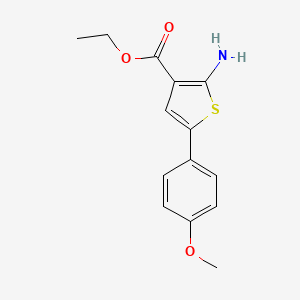
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
